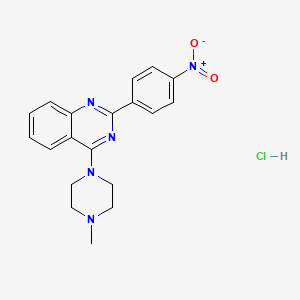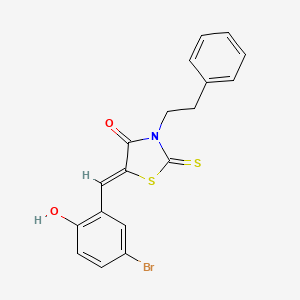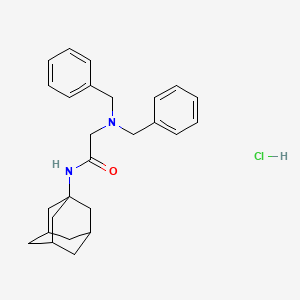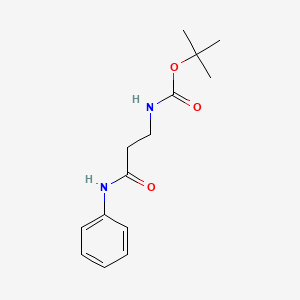
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. Aberrant activation of EGFR has been linked to the development and progression of various types of cancer, making it an attractive therapeutic target.
Mechanism of Action
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride specifically targets the tyrosine kinase activity of the EGFR. The EGFR is a transmembrane receptor that consists of an extracellular ligand-binding domain, a transmembrane domain, and an intracellular tyrosine kinase domain. Upon binding of a ligand, such as epidermal growth factor (EGF), the receptor dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling pathways. 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride binds to the ATP-binding site of the tyrosine kinase domain, preventing the receptor from being activated by its ligands. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to have potent antitumor activity in various preclinical models of cancer. In addition to inhibiting the growth of cancer cells, 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells. 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for the growth and metastasis of tumors.
Advantages and Limitations for Lab Experiments
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride is a useful tool for studying the role of EGFR in cancer. Its specificity for EGFR makes it a valuable tool for dissecting the signaling pathways that are regulated by this receptor. However, 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other kinases. In addition, 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride. One area of research is the development of more potent and selective inhibitors of EGFR. Another area of research is the identification of biomarkers that can predict which patients will respond to EGFR inhibitors. Finally, there is a need for more preclinical and clinical studies to evaluate the efficacy and safety of EGFR inhibitors in various types of cancer.
Synthesis Methods
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride can be synthesized using a multistep synthetic route. The first step involves the reaction of 4-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-methylpiperazine to form the intermediate 4-(4-methyl-1-piperazinyl)phenylacetyl chloride. The final step involves the reaction of the intermediate with 2-aminobenzonitrile in the presence of a base to form 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride.
Scientific Research Applications
4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride has been extensively studied in the context of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-(4-methyl-1-piperazinyl)-2-(4-nitrophenyl)quinazoline hydrochloride works by binding to the ATP-binding site of the EGFR, preventing the receptor from being activated by its ligands. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2.ClH/c1-22-10-12-23(13-11-22)19-16-4-2-3-5-17(16)20-18(21-19)14-6-8-15(9-7-14)24(25)26;/h2-9H,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHHJCUKSLKMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quina | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methoxyphenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5205148.png)
![N-[2-(allyloxy)benzyl]-2-methylaniline](/img/structure/B5205153.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclohexyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5205167.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5205173.png)

![1-{[1-({6-[methyl(3-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5205185.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B5205199.png)

![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5205218.png)

